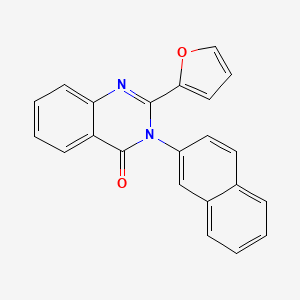
8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that combines structural elements from both purine and isoquinoline families
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines under acidic or basic conditions.
Isoquinoline Introduction: The isoquinoline moiety is often introduced via a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring system.
Final Coupling: The final step involves coupling the purine and isoquinoline fragments, typically using a palladium-catalyzed cross-coupling reaction under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-benzyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the 4-methylbenzyl group, which can influence its binding affinity and specificity towards certain biological targets. This structural variation can lead to differences in pharmacological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H25N5O2 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C24H25N5O2/c1-16-8-10-17(11-9-16)14-29-20-21(26(2)24(31)27(3)22(20)30)25-23(29)28-13-12-18-6-4-5-7-19(18)15-28/h4-11H,12-15H2,1-3H3 |
Clave InChI |
MJYSBHSHRZMEOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone](/img/structure/B10880825.png)
![1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10880832.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880839.png)
![(3,4-Dimethoxyphenyl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10880843.png)
![Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880854.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B10880857.png)

![2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880877.png)
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B10880889.png)

![Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10880901.png)
![(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880913.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10880919.png)
